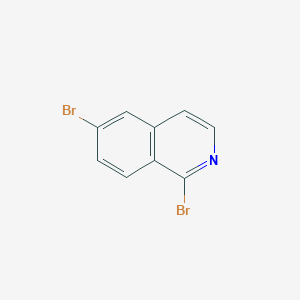

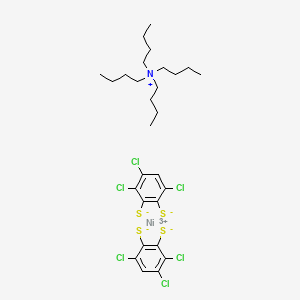

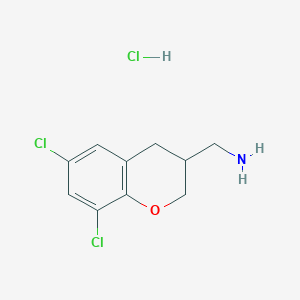

![molecular formula C11H9ClO2S B1458749 Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate CAS No. 1415968-73-8](/img/structure/B1458749.png)

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Vue d'ensemble

Description

“Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” is a chemical compound with the molecular formula C11H9ClO2S . It is a solid substance and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of thiophene derivatives like “Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” can be represented by the InChI code: 1S/C11H9ClO2S/c1-6-8-4-3-7 (12)5-9 (8)15-10 (6)11 (13)14-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” is a solid substance . It has a molecular weight of 240.71 .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate, have been identified as compounds with significant potential in anticancer therapy. They are known to exhibit a range of pharmacological properties, with some showing effectiveness in inhibiting cancer cell growth .

Organic Synthesis: Intermediate for Drug Development

This compound serves as an important intermediate in organic synthesis. It is utilized in the development of various drugs, leveraging its thiophene core to create molecules with desired therapeutic effects .

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives are integral to the advancement of organic semiconductors. Their unique properties contribute to the development of high-performance semiconductors used in various electronic devices .

Pharmaceutical Applications: Anti-inflammatory and Antimicrobial

The thiophene nucleus is central to the structure of many drugs with anti-inflammatory and antimicrobial properties. Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate can be a key ingredient in the synthesis of such drugs .

Agrochemicals: Pesticide and Herbicide Synthesis

As an intermediate in agrochemicals, this compound is used in the synthesis of pesticides and herbicides, contributing to the protection of crops from pests and diseases .

Dyestuff Industry: Synthesis of Dyes

In the dyestuff industry, thiophene derivatives are used to synthesize dyes that offer a variety of colors and properties for textiles and other materials .

Safety And Hazards

“Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate” is classified as Aquatic Chronic 4 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P273 (Avoid release to the environment) and P501 (Dispose of contents/container to an approved waste disposal plant) .

Orientations Futures

Thiophene and its derivatives, including “Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate”, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . They are considered effective drugs in the current disease scenario and are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

methyl 4-chloro-3-methyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESJJOKEOXAERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=CC=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

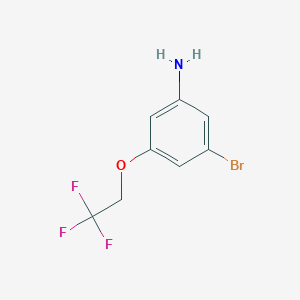

![6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one](/img/structure/B1458675.png)

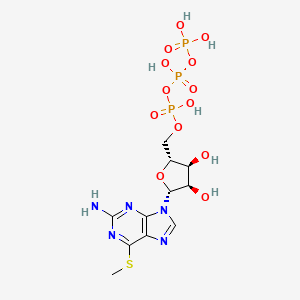

![6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B1458676.png)

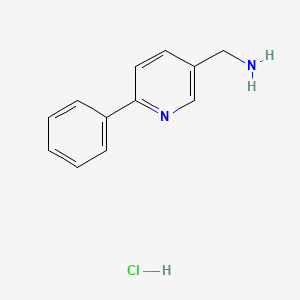

![3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458677.png)

![[6-(Trifluoromethyl)pyridin-3-yl]methyl 6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1458682.png)